

Application Notes and Protocols for GSK778 Hydrochloride in AML Mouse Models

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Compound of Interest		
Compound Name:	GSK778 hydrochloride	
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Introduction

GSK778 hydrochloride is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably MYC.[4][5] By selectively targeting BD1, GSK778 disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of oncogenic transcription programs. This selective inhibition has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that the anti-cancer efficacy of pan-BET inhibitors is largely driven by the inhibition of BD1, positioning GSK778 as a promising therapeutic candidate.[6] In aggressive MLL-AF9 AML mouse models, GSK778 has been shown to offer a superior survival advantage.[1][3][5]

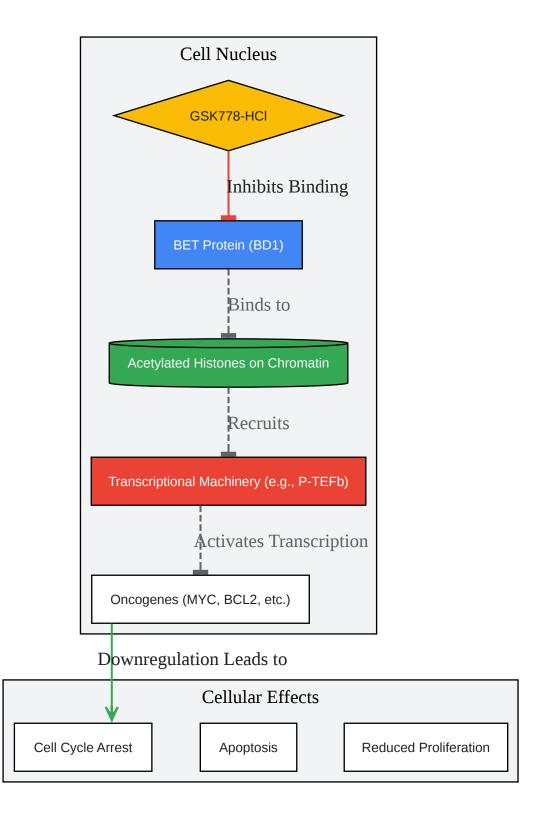
These application notes provide detailed protocols for the use of **GSK778 hydrochloride** in both in vitro and in vivo AML models, along with key performance data to guide researchers in their experimental design.

Mechanism of Action

GSK778 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the recruitment of the transcriptional



machinery necessary for the expression of key oncogenes. In AML, the primary mechanism of action is the suppression of MYC transcription, which leads to cell cycle arrest and apoptosis. [4][5] Additionally, BET inhibition has been shown to downregulate other critical survival proteins such as BCL2 and CDK6.[1][5]







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Caption: Mechanism of Action of GSK778 in AML Cells.

Data Presentation

In Vitro Activity of GSK778

Target	IC50 (nM)	
BD1		
BRD2 BD1	75	
BRD3 BD1	41	
BRD4 BD1	41	
BRDT BD1	143	
BD2		
BRD2 BD2	3950	
BRD3 BD2	1210	
BRD4 BD2	5843	
BRDT BD2	17451	
Data sourced from references[2][3].		



Cell Line	Assay	Concentration	Incubation Time	Effect
MV4-11, MOLM13	Proliferation/Apo ptosis	1000 nM	72 hours	Inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[2][3]
Primary Human AML Cells	Clonogenic Capacity	1000 nM	12 days	Reduced clonogenic capacity.[2][3]
Data sourced from references[2][3].				

In Vivo Pharmacokinetics and Efficacy of GSK778

Parameter	Value	
Pharmacokinetics in Mice (10 mg/kg, oral)		
Cmax	85 ng/mL	
Tmax	1.48 h	
AUC∞	132 ng⋅h/mL	
Efficacy in MLL-AF9 AML Mouse Model		
Dosing Regimen	15 mg/kg, twice daily (BID)	
Administration	Intraperitoneal (i.p.)	
Duration	30 days	
Outcome	Superior survival advantage.[1][2][3]	
Data sourced from references[1][2][3].		

Experimental Protocols



Protocol 1: MLL-AF9 AML Mouse Model and GSK778 Treatment

This protocol describes the establishment of an aggressive MLL-AF9 AML mouse model and subsequent treatment with **GSK778 hydrochloride**.

Materials:

- MLL-AF9 expressing cells
- C57BL/6 mice (6-8 weeks old)
- GSK778 hydrochloride
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Standard animal handling and injection equipment
- Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2, anti-Mac1, anti-Gr-1)
- Calipers, scales, and dissection tools

Workflow Diagram:



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Caption: Workflow for in vivo efficacy testing of GSK778.

Procedure:



- AML Induction: Intravenously inject 1 x 10⁶ MLL-AF9 expressing cells into sublethally irradiated C57BL/6 recipient mice.
- Leukemia Monitoring: Monitor the mice for signs of leukemia, which may include weight loss, ruffled fur, and lethargy. Leukemia engraftment can be confirmed by flow cytometry of peripheral blood for leukemic markers.
- Treatment Initiation: Once leukemia is established (e.g., 10-20% leukemic cells in peripheral blood), randomize mice into treatment and vehicle control groups.
- GSK778 Formulation and Administration:
 - Prepare a stock solution of GSK778 hydrochloride in DMSO.
 - \circ On each treatment day, prepare the final formulation. For a 2.08 mg/mL solution, add 100 μL of a 20.8 mg/mL DMSO stock to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix, and finally add 450 μL of saline.[2]
 - Administer GSK778 hydrochloride at a dose of 15 mg/kg via intraperitoneal injection twice daily for 30 days.[2][3] Administer an equivalent volume of the vehicle solution to the control group.
- Efficacy Evaluation:
 - Survival: Monitor and record the survival of mice in each group.
 - Tumor Burden (at endpoint):
 - Euthanize mice and carefully dissect the spleen and liver.
 - Record the wet weight of the spleen and liver as an indicator of leukemic infiltration.
 - Prepare single-cell suspensions from the bone marrow and spleen.
 - Perform flow cytometry to quantify the percentage of leukemic cells (e.g., GFP+, if applicable, or using specific cell surface markers).

Protocol 2: In Vitro Apoptosis Assay in AML Cells



This protocol details the use of Annexin V and Propidium Iodide (PI) staining to measure apoptosis in AML cell lines (e.g., MV4-11, MOLM13) treated with GSK778.

Materials:

- AML cell lines (MV4-11, MOLM13)
- GSK778 hydrochloride
- Complete cell culture medium
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed AML cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
- Treatment: Treat the cells with GSK778 hydrochloride at a final concentration of 1000 nM.
 Include a vehicle-treated control (e.g., DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Harvesting:
 - Collect both adherent and suspension cells. For adherent cells, gently detach using a cell scraper or trypsin.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer provided in the kit.



- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Gate on the cell population and quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Protocol 3: Clonogenic Assay with Primary Human AML Cells

This protocol is for assessing the effect of GSK778 on the self-renewal capacity of primary human AML cells using a methylcellulose-based colony-forming assay.

Materials:

- Primary human AML cells
- GSK778 hydrochloride
- Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
- IMDM
- Fetal Bovine Serum (FBS)
- 35 mm culture dishes



Inverted microscope

Procedure:

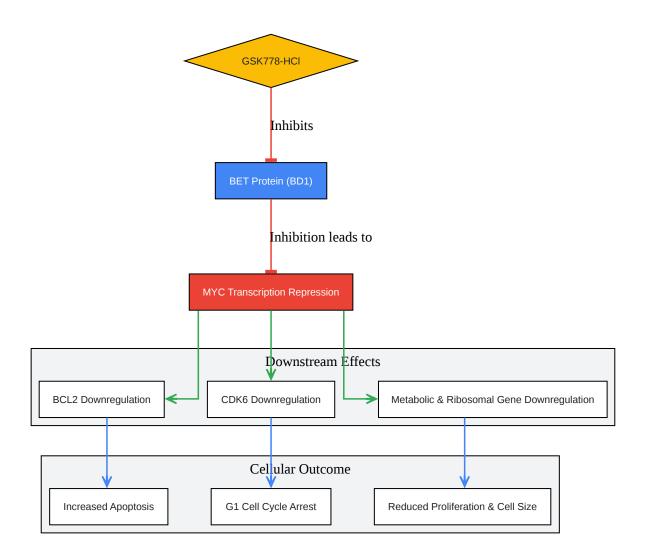
- Cell Preparation: Thaw cryopreserved primary AML cells or use freshly isolated cells. Ensure high viability.
- Treatment and Plating:
 - Resuspend the primary AML cells in IMDM with 2% FBS.
 - Add GSK778 hydrochloride to a final concentration of 1000 nM. Include a vehicle-treated control.
 - Mix the cell suspension with the methylcellulose-based medium at a ratio of 1:10 (cells to medium) to achieve a final plating density of 1 x 10⁴ to 5 x 10⁴ cells per 35 mm dish.
 - Plate the mixture into 35 mm dishes in duplicate or triplicate.
- Incubation: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO2.
- Colony Counting:
 - After the incubation period, count the number of colonies (defined as aggregates of >40 cells) in each dish using an inverted microscope.
 - Calculate the average number of colonies for each treatment condition.
- Data Analysis: Express the results as the percentage of colony formation in the GSK778treated group relative to the vehicle-treated control group.

Signaling Pathway

Inhibition of BET-BD1 by GSK778 primarily leads to the transcriptional repression of the MYC oncogene. This has cascading effects on various cellular processes. Downstream of MYC, there is reduced expression of genes involved in ribosome biogenesis and metabolism, leading to a decrease in cell size and proliferation. Furthermore, BET inhibition affects the expression of key cell cycle regulators like CDK6 and anti-apoptotic proteins such as BCL2. The



downregulation of these factors contributes to cell cycle arrest and sensitizes AML cells to apoptosis.



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Caption: Downstream signaling effects of GSK778 in AML.



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